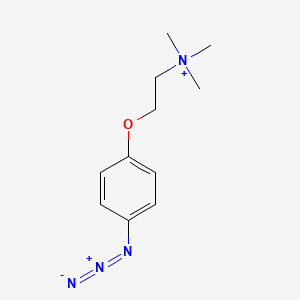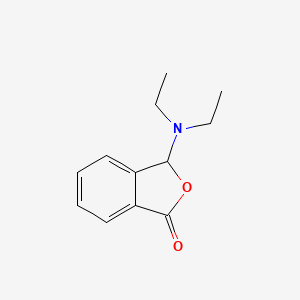
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group attached to a phenoxy moiety, which is further connected to a trimethylammonium group via an ethane linker. The presence of the azide group makes it particularly useful in click chemistry and other synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium typically involves the following steps:
Formation of 4-Azidophenol: This can be achieved by reacting 4-nitrophenol with sodium azide in the presence of a reducing agent such as iron powder.
Etherification: The 4-azidophenol is then reacted with 2-chloro-N,N,N-trimethylethan-1-aminium chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, iron powder.
Click Chemistry: Copper(I) catalysts, alkynes.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Aplicaciones Científicas De Investigación
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it valuable for various applications. The trimethylammonium group can also interact with biological molecules, facilitating bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
4-Azidophenol: Lacks the trimethylammonium group but shares the azide functionality.
2-(4-Azidophenoxy)ethanol: Similar structure but with a hydroxyl group instead of the trimethylammonium group.
Uniqueness
2-(4-Azidophenoxy)-N,N,N-trimethylethan-1-aminium is unique due to the combination of the azide group and the trimethylammonium group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Propiedades
Número CAS |
111984-06-6 |
|---|---|
Fórmula molecular |
C11H17N4O+ |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-(4-azidophenoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H17N4O/c1-15(2,3)8-9-16-11-6-4-10(5-7-11)13-14-12/h4-7H,8-9H2,1-3H3/q+1 |
Clave InChI |
SGOUZRPXBAQGMC-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOC1=CC=C(C=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)



![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)




![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)

